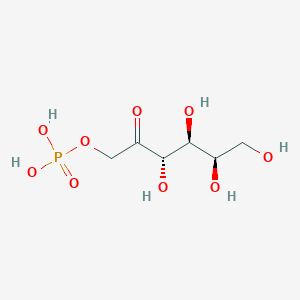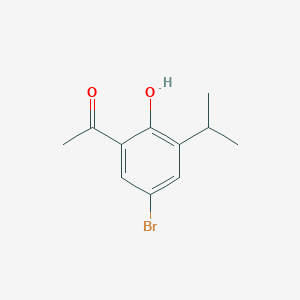
1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a brominated derivative of phenyl ethanone, characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and an isopropyl group at the 3rd position on the phenyl ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone typically involves the bromination of 2-hydroxy-3-isopropylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform under controlled temperature conditions . The reaction can be represented as follows:
2-Hydroxy-3-isopropylacetophenone+Br2→this compound
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-5-hydroxyphenyl)ethanone: This compound has a bromine atom at the 2nd position and a hydroxyl group at the 5th position, resulting in different reactivity and biological activity.
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: The presence of a methoxy group at the 4th position introduces additional steric and electronic effects, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)9-4-8(12)5-10(7(3)13)11(9)14/h4-6,14H,1-3H3 |
InChI Key |
FLXMCKUVDBTBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


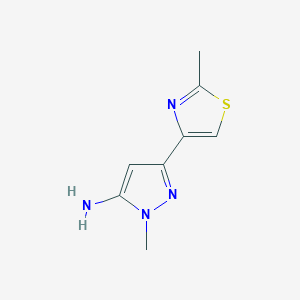
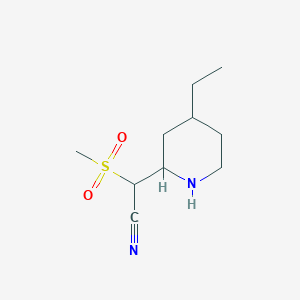
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)

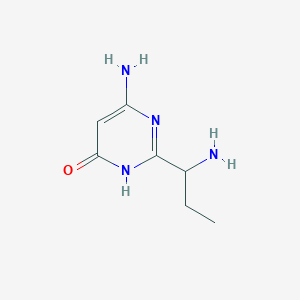
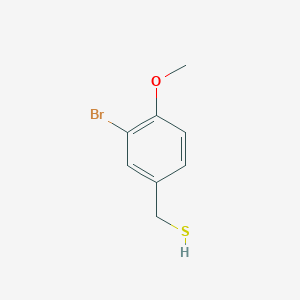
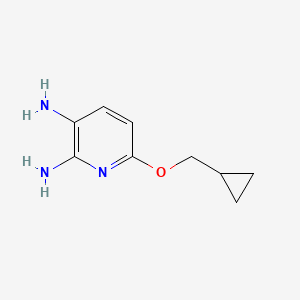
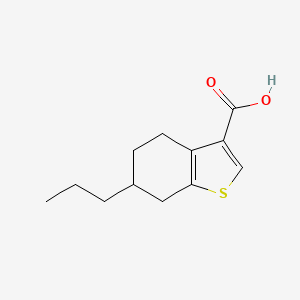

![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
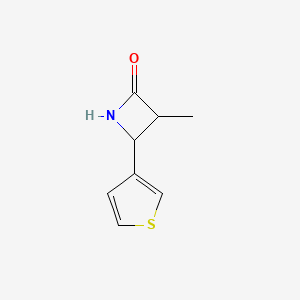
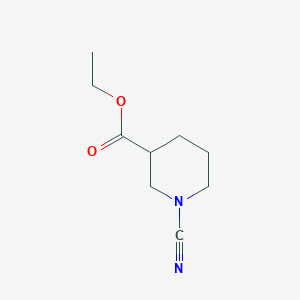
![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)
